molecular formula C15H9N3S B373980 14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene

14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene

Cat. No.: B373980
M. Wt: 263.3g/mol
InChI Key: INTYVBKNMMUUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines elements of pyridine, benzothiepine, and pyrimidine. The fusion of these rings results in a molecule with diverse biological activities, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents. For instance, heating this precursor with sodium methoxide (MeONa) in butanol (BuOH) at reflux conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiepine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing the sulfur atom.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition disrupts cellular signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine is unique due to the presence of the benzothiepine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with a broader range of molecular targets, making it a versatile scaffold for drug development.

Properties

Molecular Formula

C15H9N3S

Molecular Weight

263.3g/mol

IUPAC Name

14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene

InChI

InChI=1S/C15H9N3S/c1-2-6-13-11(4-1)14-12(8-16-9-18-14)10-5-3-7-17-15(10)19-13/h1-9H

InChI Key

INTYVBKNMMUUKZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC=NC=C3C4=C(S2)N=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NC=C3C4=C(S2)N=CC=C4

Origin of Product

United States

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